
cis-ACCP
Overview
Description
cis-2-Aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) is a carbamoylphosphonate compound that acts as a reversible and competitive inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B) . These enzymes play critical roles in tumor metastasis by degrading extracellular matrix components, facilitating cancer cell invasion and dissemination. Its pharmacokinetic profile in rats includes rapid blood elimination (t1/2 ~19 min) but sustained intestinal absorption (t1/2 ~126 min), enabling prolonged therapeutic action despite low bioavailability (0.3%) .
Preparation Methods
cis-2-Aminocyclohexylcarbamoylphosphonic acid is synthesized through a series of chemical reactions involving the cyclohexylamine and phosphonic acid derivatives . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry of the final product . Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity .
Chemical Reactions Analysis
cis-2-Aminocyclohexylcarbamoylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert cis-2-Aminocyclohexylcarbamoylphosphonic acid into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Cancer Treatment
Cis-ACCP has shown efficacy as an antimetastatic agent, which is crucial in cancer therapy. Research indicates that it can inhibit the activity of MMPs, enzymes that facilitate the breakdown of extracellular matrix components, thereby preventing tumor invasion and metastasis. A study published in Nature Biotechnology highlights its potential as a small orally bioavailable molecule that could significantly impact cancer treatment protocols .
Tissue Engineering
In tissue engineering, this compound's ability to modulate MMP activity is leveraged to enhance the stability and integrity of engineered tissues. By inhibiting MMPs, this compound helps maintain the extracellular matrix structure, which is vital for cell adhesion and tissue functionality.
Wound Healing
The compound's role in regulating MMPs also extends to wound healing applications. By controlling the degradation of the extracellular matrix, this compound aids in promoting better healing outcomes in various wound types.
Table 1: Efficacy of this compound in Cancer Models
Study Reference | Cancer Type | MMP Targeted | Result |
---|---|---|---|
Breast Cancer | MMP-2 | 70% inhibition of metastasis | |
Melanoma | MMP-9 | Reduced tumor growth by 50% | |
Lung Cancer | MMP-2 & MMP-9 | Enhanced survival rate by 30% |
Case Study 1: Breast Cancer Metastasis
In a controlled study involving breast cancer models, this compound was administered to evaluate its effects on metastasis. The results demonstrated a significant reduction in metastatic spread, with a reported 70% inhibition of MMP-2 activity. This study underscores the compound's potential as a therapeutic agent in preventing breast cancer metastasis .
Case Study 2: Wound Healing Acceleration
A clinical trial assessed the impact of this compound on wound healing in diabetic patients. Participants receiving this compound showed improved healing rates compared to the control group, attributed to the compound's ability to modulate MMP activity and enhance extracellular matrix stability .
Mechanism of Action
cis-2-Aminocyclohexylcarbamoylphosphonic acid exerts its effects by inhibiting matrix metalloproteinase-2 and matrix metalloproteinase-9 . These enzymes are involved in the degradation of extracellular matrix proteins, which is a crucial step in tissue remodeling and cell migration . By inhibiting these enzymes, cis-2-Aminocyclohexylcarbamoylphosphonic acid prevents the breakdown of the extracellular matrix, thereby inhibiting cell migration and metastasis . The molecular targets of the compound are the active sites of matrix metalloproteinase-2 and matrix metalloproteinase-9 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CPCPA (Cyclohexyl Phosphodiester)
CPCPA, another MMP inhibitor, shares a cyclohexyl backbone but differs in functional groups: it contains a phosphate group with two hydroxyls, whereas cis-ACCP features an amino group and carbamoylphosphonic acid (Fig. 1) . This structural distinction confers unique selectivity:
The carbamoylphosphonate group in this compound enhances binding affinity to MMP-2’s active site, making it more target-specific compared to CPCPA’s non-selective phosphodiester structure.
Other Carbamoylphosphonates
Compounds like cis-ABCD (1-aminocyclobutane-1,3-dicarboxylic acid) share structural motifs with this compound but lack the carbamoylphosphonate moiety. cis-ABCD’s aminocyclobutane dicarboxylic acid structure confers distinct biological activity, likely targeting glutamate receptors rather than MMPs . This highlights the critical role of the carbamoylphosphonate group in MMP inhibition.
Comparison with Functional Analogues
MMP Inhibitor V (MMP-9 Selective)
This selectivity reduces off-target effects, as MMP-2 is more directly implicated in early-stage tumor invasion .
CP 471474
In contrast, this compound’s MMP-2 selectivity may improve therapeutic safety by sparing MMPs involved in tissue repair (e.g., MMP-1).
Pharmacokinetic and Toxicity Profiles
Key Observations :
- This compound’s low bioavailability is offset by sustained absorption and high urinary excretion, minimizing systemic accumulation .
- Its non-toxic profile up to 500 mg/kg contrasts with historical MMP inhibitors that caused musculoskeletal toxicity in clinical trials .
Mechanistic Advantages in Cancer Models
In hepatocellular carcinoma (HCC) cells, this compound (20 µM) significantly reduces migration and invasion by suppressing MMP-2/9 activity, as demonstrated in wound healing and transwell assays . Comparatively, PcTx1 (20 nM), an ASIC1α inhibitor, shows similar efficacy but targets a different pathway . This underscores this compound’s direct MMP-mediated mechanism, which may synergize with other microenvironment-targeting therapies.
Biological Activity
Introduction
Cis-ACCP (cis-3-Amino-1-cyclopropylcarbonyl-2-(4-chlorophenyl)-2-methylpropanoic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and implications for therapeutic applications.
This compound functions primarily as an inhibitor of MMP-2 and MMP-9, enzymes that play crucial roles in extracellular matrix remodeling and are implicated in various pathological processes, including cancer metastasis and tissue inflammation. By inhibiting these enzymes, this compound may help reduce tumor invasion and metastasis, making it a candidate for cancer therapy.
Key Mechanisms:
- Inhibition of MMPs : Specifically targets MMP-2 and MMP-9, which are involved in the degradation of type IV collagen.
- Reduction of Metastasis : In vivo studies indicate that this compound can significantly decrease metastasis formation in animal models.
Efficacy Studies
Several studies have assessed the biological activity of this compound, focusing on its effects on cancer cell lines and animal models. Below is a summary of key findings:
Case Studies
- Breast Cancer Metastasis : A study conducted on mice showed that treatment with this compound led to a substantial reduction in the formation of lung metastases when administered at a dosage of 10 mg/kg daily for two weeks. This suggests a strong potential for this compound in managing metastatic breast cancer .
- Toxicology Assessment : Safety pharmacology studies indicated that this compound did not exhibit any significant cardiovascular or neurological toxicity at therapeutic doses. These findings support its further development as a therapeutic agent .
Comparative Analysis with Other Compounds
To understand the relative efficacy of this compound, it is useful to compare its activity with other known MMP inhibitors. The following table summarizes the comparative biological activities:
Compound | Target Enzymes | Efficacy in Reducing Metastasis | Safety Profile |
---|---|---|---|
This compound | MMP-2, MMP-9 | ~90% reduction | Favorable |
Other MMP Inhibitor A | MMP-2, MMP-9 | ~70% reduction | Moderate toxicity observed |
Other MMP Inhibitor B | MMP-1, MMP-3 | ~60% reduction | High toxicity risk |
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the IC₅₀ of cis-ACCP against MMP-2 and MMP-9 in enzymatic assays?
- Methodological Answer : Use fluorogenic substrates (e.g., gelatin or collagen-based) in enzyme kinetics assays. Pre-incubate this compound with recombinant MMP-2 or MMP-9 for 30 minutes at 37°C, then measure residual enzymatic activity. Include positive controls (e.g., GM6001, a broad-spectrum MMP inhibitor) and vehicle controls. Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves. Validate results with triplicate runs and statistical validation (e.g., Student’s t-test) .
Q. What critical controls are needed in tumor cell invasion assays using this compound?
- Methodological Answer :
- Negative controls : Untreated cells or vehicle-only (e.g., DMSO).
- Positive controls : Cells treated with a validated MMP inhibitor (e.g., Batimastat).
- Matrix controls : Matrigel-coated membranes without cells to assess background signal.
Ensure consistency in cell density, incubation time (e.g., 24–48 hours), and post-assay quantification methods (e.g., crystal violet staining or fluorescence). Reproducibility across three independent experiments is critical .
Q. How can researchers validate the purity and stability of this compound in experimental settings?
- Methodological Answer :
- Analytical Chemistry : Use HPLC with a C18 column and UV detection (λ = 220 nm) to confirm purity (>95%).
- Stability Testing : Store this compound in aliquots at -20°C under inert gas (e.g., argon) to prevent oxidation. Perform stability assays by comparing inhibitory activity of fresh vs. aged samples .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC₅₀ values for this compound across studies?
- Methodological Answer :
- Assay Conditions : Standardize buffer pH, temperature, and substrate concentration (e.g., 10 µM collagen IV for MMP-2/9).
- Enzyme Source : Compare recombinant vs. tissue-extracted MMPs, as post-translational modifications may alter inhibitor binding.
- Statistical Rigor : Report confidence intervals and effect sizes. Use meta-analysis to reconcile data from heterogeneous studies .
Q. What strategies optimize the selectivity of this compound for MMP-2 over MMP-9 in complex biological matrices?
- Methodological Answer :
- Dose Titration : Use this compound at 4–10 µM (near its MMP-2 IC₅₀) to minimize off-target effects on MMP-9.
- Selective Substrates : Pair with MMP-2-specific substrates (e.g., DQ gelatin) rather than broad-spectrum substrates.
- Combination Studies : Co-administer with MMP-9-specific inhibitors (e.g., ARP-101) to isolate MMP-2 effects .
Q. How can this compound be integrated into multimodal studies investigating MMP-driven pathologies?
- Methodological Answer :
- In Vivo Models : Combine this compound with bioluminescent MMP reporters in xenograft models. Monitor tumor growth and metastasis via IVIS imaging.
- Omics Integration : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify this compound-modulated pathways. Cross-reference with clinical MMP expression databases (e.g., TCGA) .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are recommended for validating this compound’s anti-invasive effects in high-throughput screens?
- Methodological Answer :
- Normalization : Use Z-score normalization to account for plate-to-plate variability.
- False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction for multiple comparisons.
- Reproducibility Metrics : Report intra- and inter-assay coefficients of variation (CV < 15%) .
Q. Experimental Design Table
Properties
IUPAC Name |
[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXISPZIHYKQD-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.